molecular formula C20H36O4 B7797477 Dioctyl fumarate CAS No. 68610-90-2

Dioctyl fumarate

Cat. No.: B7797477
CAS No.: 68610-90-2
M. Wt: 340.5 g/mol
InChI Key: TVWTZAGVNBPXHU-FOCLMDBBSA-N
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Description

. It is characterized by its ester functional group and is commonly used as a plasticizer in the production of polymers, particularly polyvinyl chloride (PVC). Dioctyl fumarate enhances the flexibility and durability of PVC, making it suitable for a wide range of applications, including construction materials, electrical cables, and medical devices .

Preparation Methods

Dioctyl fumarate is typically synthesized through the esterification of fumaric acid with 2-ethylhexanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process. Industrial production methods often utilize continuous flow reactors to optimize the yield and purity of this compound .

Properties

IUPAC Name

dioctyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWTZAGVNBPXHU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062762
Record name Di-n-octyl fumarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2997-85-5, 68610-90-2
Record name 1,4-Dioctyl (2E)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2997-85-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-n-octyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenedioic acid (E)-, di-C8-18-alkyl esters
Source European Chemicals Agency (ECHA)
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Record name Di-n-octyl fumarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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